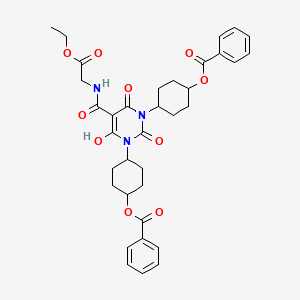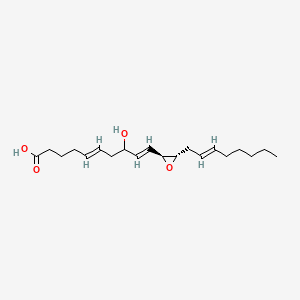
Hepoxilin A3(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepoxilin A3 is a biologically active lipid mediator derived from arachidonic acid. It is part of the hepoxilin family, which includes various epoxyalcohol metabolites of polyunsaturated fatty acids. Hepoxilin A3 is characterized by its unique structure, containing both an epoxide and a hydroxyl group. This compound plays significant roles in various physiological and pathological processes, including inflammation and insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepoxilin A3 is synthesized from arachidonic acid through the 12-lipoxygenase pathway. The process involves the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which undergoes an Fe+3 catalyzed rearrangement to form hepoxilin A3 . The reaction conditions typically involve the use of lipoxygenase enzymes and specific inhibitors to control the formation of the desired product .
Industrial Production Methods
the enzymatic synthesis using lipoxygenase pathways remains the primary method for producing this compound in research settings .
Chemical Reactions Analysis
Types of Reactions
Hepoxilin A3 undergoes various chemical reactions, including:
Oxidation: Hepoxilin A3 can be oxidized to form trioxilins, which are trihydroxy derivatives.
Reduction: Reduction reactions can convert hepoxilin A3 into less active metabolites.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin A3 include lipoxygenase enzymes, Fe+3 catalysts, and various inhibitors to control the reaction pathways .
Major Products
The major products formed from the reactions of hepoxilin A3 include trioxilins, which are more stable trihydroxy derivatives, and other metabolites that retain the basic hydroxy-epoxide functional group .
Scientific Research Applications
Hepoxilin A3 has a wide range of scientific research applications:
Mechanism of Action
Hepoxilin A3 exerts its effects by interacting with specific receptors and enzymes in the body. It is produced by epithelial cells in response to inflammatory stimuli and acts as a chemoattractant for neutrophils, guiding them to sites of infection or injury . The compound also influences ion movements within cells, such as calcium release from intracellular stores, which is crucial for various cellular functions .
Comparison with Similar Compounds
Hepoxilin A3 is part of the hepoxilin family, which includes other compounds like hepoxilin B3, hepoxilin A4, and hepoxilin B4. These compounds share similar structures but differ in the positions of their hydroxyl and epoxide groups . Hepoxilin A3 is unique due to its specific role in neutrophil migration and its potent biological activities compared to other hepoxilins .
List of Similar Compounds
- Hepoxilin B3
- Hepoxilin A4
- Hepoxilin B4
- Trioxilins (TrXA3, TrXB3, TrXC3)
Hepoxilin A3 stands out due to its specific biological activities and its role in inflammation and insulin secretion .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,9E)-8-hydroxy-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7+,10-6+,16-15+/t17?,18-,19-/m0/s1 |
InChI Key |
SGTUOBURCVMACZ-PDSTVSMRSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H]1[C@@H](O1)/C=C/C(C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


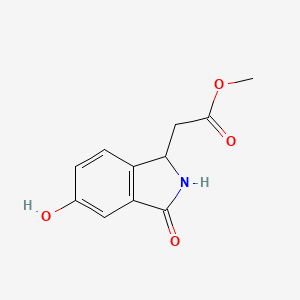


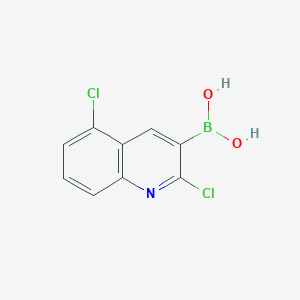
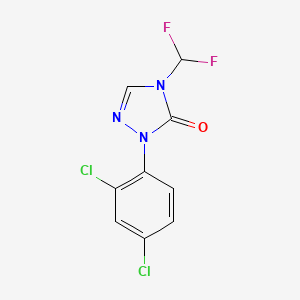
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
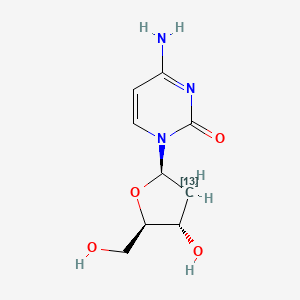
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

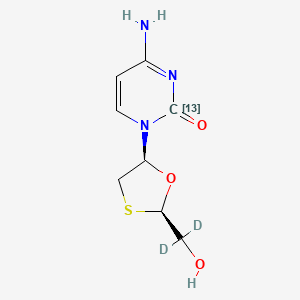
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
